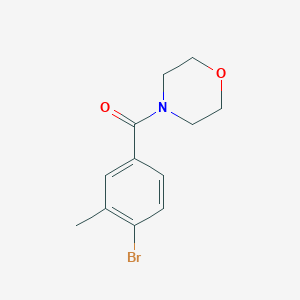

(4-溴-3-甲基苯基)(吗啉基)甲酮

描述

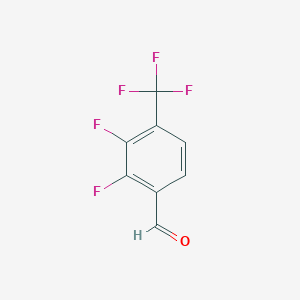

The compound "(4-Bromo-3-methylphenyl)(morpholino)methanone" is a brominated aromatic compound featuring a morpholine moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromophenol structures and morpholine rings have been synthesized and studied for various properties, including antioxidant, antitumor, and antimicrobial activities .

Synthesis Analysis

The synthesis of related bromophenol compounds typically involves bromination reactions and subsequent functional group transformations. For instance, bromination and demethylation steps were used to synthesize derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which included bromine-substituted compounds . Similarly, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized through Crossed-Aldol condensation reactions . These methods suggest that the synthesis of "(4-Bromo-3-methylphenyl)(morpholino)methanone" could potentially involve similar bromination and condensation steps.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction studies. For example, the crystal structure of a novel bioactive heterocycle with a morpholine ring was confirmed by X-ray diffraction, and the molecule was found to be stabilized by inter and intra-molecular hydrogen bonds . These techniques would likely be applicable in analyzing the molecular structure of "(4-Bromo-3-methylphenyl)(morpholino)methanone".

Chemical Reactions Analysis

The bromophenol compounds synthesized in these studies were used to investigate their reactivity in various biological assays. The antioxidant properties of bromophenols were determined through radical scavenging activities and total reducing power assays . The antitumor activity of a 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone compound was evaluated against several cancer cell lines . These studies indicate that bromophenol compounds with morpholine rings can participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents was measured, and thermodynamic models were used to describe the solubility behavior . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were screened, indicating their potential as bioactive molecules . These findings provide insights into the physical and chemical behavior of bromophenol and morpholine-containing compounds, which could be extrapolated to "(4-Bromo-3-methylphenyl)(morpholino)methanone".

科学研究应用

合成和结构分析

(4-溴-3-甲基苯基)(吗啉基)甲酮及其衍生物已经被合成并分析了它们的结构特性。Tang & Fu (2018) 合成了3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮,展示了其对各种癌细胞系增殖的潜在抑制作用,突显了其在癌症研究中的相关性 (Tang & Fu, 2018)。同样,Bakare等人(2005) 合成了一种源自松柏酸的化合物,提供了关于这类化合物的分子结构和潜在生物应用的见解 (Bakare et al., 2005)。

抗癌和抗增殖特性

Al‐Ghorbani等人(2017) 合成了新型吗啉共轭苯甲酮类似物,并评估了它们的抗癌和抗增殖活性。研究发现,某些结构修饰显著增强了抗有丝分裂活性,表明该化合物在癌症治疗中的潜力 (Al‐Ghorbani et al., 2017)。

抗氧化特性

Çetinkaya等人(2012) 合成了(4-溴-3-甲基苯基)(吗啉基)甲酮的衍生物,并评估了它们的抗氧化特性。研究发现,这些化合物表现出有效的抗氧化能力,暗示了它们在预防与氧化应激相关的疾病中的潜在用途 (Çetinkaya et al., 2012)。

帕金森病中的PET成像

Wang等人(2017) 合成了[11C]HG-10-102-01作为一种潜在的PET成像剂,用于在帕金森病中成像LRRK2酶。这种化合物与(4-溴-3-甲基苯基)(吗啉基)甲酮在结构上相关,强调了这类化合物在神经退行性疾病研究中的重要性 (Wang et al., 2017)。

生物活性杂环合成

Prasad等人(2018) 合成并评估了一种新型生物活性杂环:(4-(6-氟苯并[d]异噁唑-3-基)哌啶-1-基)(吗啉基)甲酮。该化合物表现出潜在的抗增殖活性,并且其分子结构通过分子间和分子内氢键稳定,表明其在药物化学中的潜力 (Prasad et al., 2018)。

属性

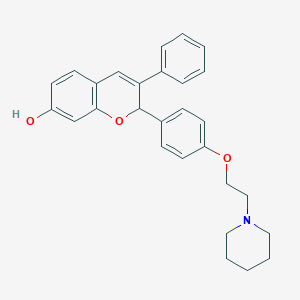

IUPAC Name |

(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGINYRFXUUMFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-Bromo-3-methylphenyl)carbonyl)morpholine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)